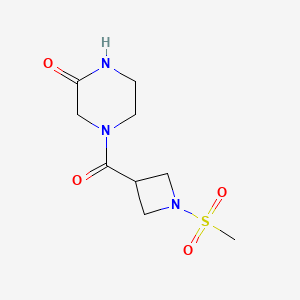

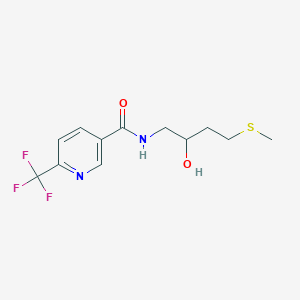

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidines, such as MSAP, can be achieved through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis

Azetidines, like MSAP, exhibit unique reactivity due to their considerable ring strain. This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent developments in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Aplicaciones Científicas De Investigación

Polymer Chemistry and Materials Science

The polymerization of aziridine and azetidine monomers has garnered significant interest due to the resulting polymers’ unique properties. Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, these polymers have found applications in various areas:

Antibacterial and Antimicrobial Coatings: Polymers derived from aziridine and azetidine monomers exhibit antibacterial and antimicrobial properties. These coatings can be applied to medical devices, surfaces, and textiles to prevent microbial growth and infection .

CO2 Adsorption: The porous nature of certain polyamines derived from these monomers allows them to adsorb carbon dioxide effectively. This property is valuable for environmental applications, such as capturing CO2 from industrial processes or sequestering it from the atmosphere .

Chelation: Polyamines containing aziridine and azetidine units can act as chelating agents. They form stable complexes with metal ions, which has applications in metal extraction, catalysis, and environmental remediation .

Materials Templating: These polymers can serve as templates for the synthesis of other materials. Their controlled structure and reactivity make them useful for creating well-defined nanostructures or functional materials .

Non-viral Gene Transfection: Polyamines derived from aziridine and azetidine monomers have been explored as non-viral vectors for gene delivery. Their ability to complex with DNA and efficiently transport it into cells makes them promising candidates for gene therapy .

Synthetic Organic Chemistry

The synthesis of functionalized azetidines is an area of interest in synthetic organic chemistry. One efficient method involves the aza Paternò–Büchi reaction, which combines an imine and an alkene component in a [2 + 2] photocycloaddition. Although challenges exist, this reaction allows for the creation of diverse azetidine derivatives .

Mecanismo De Acción

While the specific mechanism of action for MSAP is not provided in the search results, it is noted that a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential biological activity for similar compounds.

Direcciones Futuras

The future directions for research on MSAP and similar compounds could include further exploration of their anti-tubercular activity, as well as continued development of synthesis methods and exploration of their unique reactivity . Further studies on their safety and potential applications in pharmaceutical development are also warranted.

Propiedades

IUPAC Name |

4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-17(15,16)12-4-7(5-12)9(14)11-3-2-10-8(13)6-11/h7H,2-6H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEUWWVFDZPVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)

![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)

![3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid](/img/structure/B2843302.png)

![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2843304.png)

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)

![2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2843313.png)